molecular formula C15H12ClFN4O B4502230 N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4502230
M. Wt: 318.73 g/mol
InChI Key: PLTPTQBNTPRJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClFN4O and its molecular weight is 318.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0683669 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Building Blocks in Medicinal Chemistry : The compound's role as a precursor or intermediary in the synthesis of various chemicals highlights its importance in medicinal chemistry. For example, the synthesis of fluorinated pyrazoles for further functionalization demonstrates its utility in creating compounds with potential pharmaceutical applications (Surmont et al., 2011).

  • Analytical Characterization : The extensive analytical characterization of similar compounds, including chromatographic, spectroscopic, and mass spectrometric platforms, underscores the compound's relevance in research for identifying and differentiating closely related chemical entities (McLaughlin et al., 2016).

Role in Studying Chemical Properties

  • Fluorescent Sensor Development : The design and study of pyrazole-based fluorescent sensors for anion detection, illustrating the compound's potential in developing new materials for chemical sensing applications. This includes the development of sensors with high selectivity and sensitivity for specific analytes (Yang et al., 2011).

  • Structural Characterization : The synthesis and structural characterization of pyrazoline derivatives further highlight the compound's utility in exploring structural and electronic properties of novel chemical entities. This includes determining molecular conformations and intermolecular interactions through crystallography (Jasinski et al., 2012).

Potential Therapeutic Applications

  • Antimicrobial and Antitubercular Activities : Research into derivatives of similar compounds for their antimicrobial and antitubercular activities showcases the potential therapeutic applications. This involves synthesizing novel derivatives and evaluating their efficacy against various pathogens, indicating the broader implications of research on such compounds (Bodige et al., 2020).

  • Cytotoxic Activity Against Cancer Cells : The synthesis and evaluation of pyrazole and pyrazolopyrimidine derivatives for their cytotoxic activity against cancer cells present another avenue of research. This involves assessing the potential of these compounds to inhibit the growth of various cancer cell lines, providing insights into their possible use in cancer therapy (Hassan et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c1-20-15(21-6-2-3-7-21)11(9-18-20)14(22)19-10-4-5-13(17)12(16)8-10/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPTQBNTPRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.